molecular formula C25H25NO5S2 B12718649 Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate CAS No. 54805-51-5

Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate

Cat. No.: B12718649
CAS No.: 54805-51-5
M. Wt: 483.6 g/mol
InChI Key: GMGDELRQOPOUIJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a synthetic organic compound featuring a complex, fused-ring system. This structure incorporates a thieno[2,3-b]azepine core, a sulfonamide group from the p-toluenesulfonyl moiety, and multiple aromatic systems, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Its complex architecture suggests potential as a key intermediate or scaffold for the development of novel pharmacologically active agents. Researchers can utilize this compound in high-throughput screening campaigns to identify new lead compounds or in structure-activity relationship (SAR) studies to optimize biological activity. The presence of multiple functional groups, including the ester, hydroxy, and sulfonyl, provides handles for further chemical modification and derivatization. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

54805-51-5

Molecular Formula

C25H25NO5S2

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-8-(4-methylphenyl)sulfonyl-3-phenyl-6,7-dihydrothieno[2,3-b]azepine-5-carboxylate

InChI

InChI=1S/C25H25NO5S2/c1-4-31-25(28)20-14-15-26(33(29,30)19-12-10-16(2)11-13-19)24-22(23(20)27)21(17(3)32-24)18-8-6-5-7-9-18/h5-13,27H,4,14-15H2,1-3H3

InChI Key

GMGDELRQOPOUIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N(CC1)S(=O)(=O)C3=CC=C(C=C3)C)SC(=C2C4=CC=CC=C4)C)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This intermediate is crucial for constructing the thienoazepine framework.

Yield (%) Reaction Conditions Experimental Notes
81.3 Polyphosphoric acid (120 kg), 40–50°C, 3 h; hexamethylenetetramine (HMTA) addition; hydrolysis in dilute acetic acid Reaction mixture stirred and heated; extraction with ethyl acetate; crystallization from water; purity 99.4%
72.3 Methanesulfonic acid, 75°C, 10 h Slow addition of HMTA; cooling and filtration; washing with water
29 Acetic acid, 90°C, 12 h; followed by HCl addition at 75°C Column chromatography purification; isolated as white solid

These methods highlight the use of hexamethylenetetramine as a formylating agent to introduce the aldehyde group at the 3-position of the thiazole ring, a key step for further cyclization.

Cyclization to Form Thienoazepine Core

The cyclization involves reacting the functionalized thiazole intermediate with diamine compounds or other nucleophiles under basic conditions.

Reagents & Conditions Description
Mixed acid anhydride or acid halide formation from carboxylic acid intermediate using ethyl chloroformate or thionyl chloride Activation of carboxylic acid for amide bond formation
Reaction with diamine compound in inert solvent (e.g., tetrahydrofuran) at -78°C to 150°C Formation of the azepine ring via nucleophilic substitution
Bases such as sodium carbonate, potassium carbonate, n-butyl lithium, or organic bases like triethylamine Facilitate deprotonation and promote cyclization

This step is critical for constructing the seven-membered azepine ring fused to the thiophene moiety, forming the thienoazepine skeleton.

Introduction of Sulfonyl Group

The sulfonyl substituent, specifically the 4-methylphenylsulfonyl group, is introduced typically by sulfonylation of the thienoazepine intermediate.

  • Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) react with the hydroxy or amino groups on the intermediate.
  • The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.
  • Solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Reaction temperatures range from 0°C to room temperature to control the reaction rate and avoid side reactions.

This step ensures the selective installation of the sulfonyl group, which is important for the compound’s biological activity and solubility profile.

Representative Experimental Procedure Summary

Step Reagents & Conditions Yield (%) Notes
Formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate HMTA, polyphosphoric acid, 40–50°C, 3 h 81.3 High purity intermediate obtained after extraction and crystallization
Cyclization to thienoazepine Mixed acid anhydride formation (ethyl chloroformate), reaction with diamine, base (e.g., triethylamine), THF solvent, -10 to 50°C 70–90 (typical) Controlled temperature critical for ring closure
Sulfonylation 4-methylbenzenesulfonyl chloride, base (pyridine), DCM, 0–25°C 85–95 Selective sulfonylation with minimal side products
Final esterification and purification Ethanol, acid catalyst or ethyl chloroformate, recrystallization from isopropanol 90+ High purity product suitable for pharmaceutical use

Analytical and Quality Control Data

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may yield a thiol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
Research has indicated that compounds similar to ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate exhibit anticancer properties. Studies suggest that modifications in the thieno[2,3-b]azepine framework can enhance cytotoxicity against various cancer cell lines. The sulfonamide group present in its structure may contribute to its biological activity by interacting with specific biological targets involved in tumor growth and proliferation .

1.2 Anti-inflammatory Effects
Compounds derived from thieno[2,3-b]azepine structures have been evaluated for their anti-inflammatory effects. Ethyl 4-hydroxy derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for treating inflammatory diseases .

1.3 Neuroprotective Activity
The neuroprotective properties of thieno[2,3-b]azepines have been investigated, with findings suggesting that ethyl 4-hydroxy derivatives may protect neuronal cells from oxidative stress and apoptosis. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

2.1 Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its sulfonyl group can act as a crosslinking agent in polymer synthesis, leading to the development of high-performance materials suitable for various industrial applications .

2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of thieno[2,3-b]azepine derivatives into coating formulations can improve resistance to environmental factors such as moisture and UV radiation .

Chemical Synthesis Applications

3.1 Synthesis of Novel Compounds
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of a variety of biologically active compounds .

3.2 Catalysis
The compound's unique structure may also find applications in catalysis. Research indicates that thieno[2,3-b]azepine derivatives can act as catalysts or catalyst precursors in organic reactions, enhancing reaction rates and selectivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include derivatives of thienoazepines, benzazepines, and sulfonamide-containing heterocycles. Key structural distinctions and their implications are summarized below:

Compound Core Structure Key Substituents Impact on Properties
Target Compound Thienoazepine 4-OH, 8-(p-tolylsulfonyl), 3-Ph, 5-COOEt Enhanced H-bonding (4-OH), increased polarity (sulfonyl), modulated lipophilicity (ester)
Ethyl 4-methoxy-2-methyl-thienoazepine-5-carboxylate Thienoazepine 4-OCH₃, 8-H, 3-Ph, 5-COOEt Reduced H-bonding (methoxy vs. OH), lower solubility in polar solvents
8-Benzensulfonyl-3-phenyl-benzazepine Benzazepine 8-Benzenesulfonyl, 3-Ph Reduced ring strain (benzene vs. thiophene fusion), altered π-π stacking interactions
4-Hydroxy-7,8-dihydro-6H-thienoazepine Thienoazepine 4-OH, 8-H Lower molecular weight, reduced steric hindrance, weaker sulfonyl-mediated solubility

Key Observations:

  • The 4-hydroxy group distinguishes the target compound from methoxy or unsubstituted analogs, enabling stronger hydrogen-bond interactions with biological targets or solvents .
  • The thienoazepine core introduces greater ring puckering compared to benzazepines, as quantified by Cremer-Pople parameters (e.g., amplitude q₂ and phase φ₂ for seven-membered rings) .

Crystallographic and Conformational Analysis

The Cambridge Structural Database (CSD) contains over 500,000 entries, including thienoazepines and sulfonamide derivatives. Comparative analysis reveals:

  • Ring Puckering: The target compound’s seven-membered azepine ring exhibits asymmetric puckering (e.g., boat-chair conformers) due to steric effects from the 3-phenyl and 8-sulfonyl groups. Similar compounds without bulky substituents adopt more symmetric puckering modes .
  • Hydrogen-Bonding Networks: The 4-hydroxy group forms intramolecular H-bonds with the ester carbonyl, a pattern absent in methoxy analogs. This stabilizes the bioactive conformation .
  • Crystal Packing: Sulfonyl groups mediate dipole-dipole interactions and van der Waals contacts, leading to denser packing (e.g., higher melting points) compared to non-sulfonylated analogs .

Biological Activity

Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of thieno[2,3-b]azepin derivatives typically involves multi-step reactions. For instance, the preparation of related compounds often employs methods such as Dieckmann ring closure reactions and detosylation techniques. In one study, thieno[2,3-b]azepin derivatives were synthesized and tested for their antitumor activity but showed limited efficacy in preliminary biological evaluations .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that derivatives of thieno[2,3-b]azepines can exhibit antitumor activity. However, specific studies on this compound have not yet demonstrated significant antineoplastic effects in initial screenings .

Anti-inflammatory Potential

In the context of inflammation, compounds with similar structures have shown promise. For example, other thieno derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. The structure of this compound may suggest similar mechanisms could be explored .

The biological activity of thieno derivatives often involves interactions with cellular pathways such as apoptosis induction and cell cycle arrest. For instance, certain compounds have been shown to activate caspases in cancer cells or inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Further research is needed to elucidate the specific mechanisms through which this compound operates.

Research Findings

Recent studies on related compounds have provided insights into structure–activity relationships (SAR). For example:

  • Antitumor Activity : Compounds with specific substitutions on the phenolic ring exhibited enhanced potency against various cancer cell lines.
  • Anti-inflammatory Activity : Certain derivatives demonstrated effective inhibition of TNF-alpha production in macrophages.
  • Cytotoxicity : Evaluations indicated varying degrees of cytotoxicity across different cell lines, necessitating further investigation into selectivity and safety profiles.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Values (µM)Cell Lines Tested
Ethyl 4-hydroxy...AntitumorNot significantVarious cancer cell lines
Related Thieno DerivativeAnti-inflammatory0.89 (TNF-alpha)Macrophages
Another Thieno CompoundTubulin Inhibition1.68A549

Case Studies

In a study examining the effects of thieno derivatives on cancer cell lines:

  • Case Study 1 : A derivative exhibited an IC50 value of 0.15 µM against A549 cells and showed low toxicity towards normal cells.

In another investigation focused on anti-inflammatory properties:

  • Case Study 2 : A related compound inhibited IL-6 production with an IC50 value of 0.53 µM in LPS-induced macrophages.

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